molecular formula C15H11ClO3 B1595090 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 65599-34-0

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Cat. No. B1595090
CAS RN: 65599-34-0
M. Wt: 274.7 g/mol
InChI Key: GSKRVOHVQCUTJZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known as Curcumin, is a natural polyphenolic compound found in the root of turmeric plant (Curcuma longa). Curcumin has been widely studied due to its various biological and pharmacological properties. It has been used in traditional medicine for centuries and has been found to have anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.

Scientific Research Applications

Fluorescent Properties in Complexes

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has been utilized in the synthesis of europium(III) complexes. These complexes demonstrate significant fluorescent properties due to the effective transfer of absorbed energy to the europium ions. The fluorescence intensity of these complexes varies, indicating differences in energy transfer efficiency among various ligands (Ma Kunpen, 2015).

Antimicrobial and Antifungal Activities

This compound has been synthesized and characterized for its potential antimicrobial and antifungal activities. It exhibits promising results, making it a candidate for further studies in the development of new antibacterial and antifungal agents (D. D. Suryawanshi, S. Gaikawad, A. Rajbhoj, 2013).

Central Nervous System Activities

In the context of central nervous system applications, variants of this compound have been explored as MAO inhibitors and have shown potential as anticonvulsant and hypnotic agents. This indicates a possible role in treating related disorders (V. K. Srivastava, R. Satsangi, K. Kishore, 1983).

Synthesis and Characterization

The compound has been the focus of various synthesis methods, including ultrasound irradiation, and characterized for its properties. These studies contribute to understanding its chemical nature and potential applications in various fields (N. Korde, 2020).

In Silico Molecular Docking for Anticancer Agents

In silico molecular docking analyses of derivatives of this compound have been conducted to explore their potential as anticancer agents. This approach helps in identifying compounds with high affinity for specific enzyme sites, aiding in the development of targeted cancer therapies (Javed Sheikh, H. Juneja, V. Ingle, 2010).

Tautomeric and Acid-Base Properties

Research has also delved into the tautomeric and acid-base properties of similar compounds, which is crucial for understanding their behavior in biological systems and potential pharmaceutical applications (K. Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKRVOHVQCUTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352370
Record name 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

CAS RN

65599-34-0
Record name 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BDM Cunningham, PR Lowe… - Journal of the Chemical …, 1989 - pubs.rsc.org
The tautomerism of a series of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been studied in deuteriochloroform solution by 1H nmr techniques and, in the case …
Number of citations: 5 pubs.rsc.org
SG Kalane, BK Dhotre, SP Rathod - Asian Journal of Organic & …, 2022 - researchgate.net
The majority of farmers cultivate Kharif crop in the tropical region and has been experimenting with some crop like Soybean, Moong and Urad, etc., as a source of their economy. A …
Number of citations: 2 www.researchgate.net
SG Shankarwar, BB Nagolkar, VA Shelke… - … Acta Part A: Molecular …, 2015 - Elsevier
A series of metal complexes of Mn(II), Co(II), Ni(II), Cu(II), have been synthesized with newly synthesized biologically active macrocyclic ligand. The ligand was synthesized by …
Number of citations: 41 www.sciencedirect.com
MA Mueed, G Chawla - Journal of Taibah University Medical Sciences, 2016 - Elsevier
Objectives To study the reaction between a β-diketone and dimethyl sulphoxide (DMSO)/acetic anhydride to synthesize a novel chemical entity. Methods o-Hydroxyacetophenone was …
Number of citations: 1 www.sciencedirect.com
MA Sakhare, YN Bharate, SA Survase, OS Chavan - SYNTHESIS, 2019 - mspmbeed.com
The Mixed Ligand complexes of La (III), Ce (III) and Pr (III) have been synthesized and characterized by elemental analysis, UV–visible, FTIR, 1H NMR spectra, X-ray diffraction and …
Number of citations: 0 www.mspmbeed.com

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